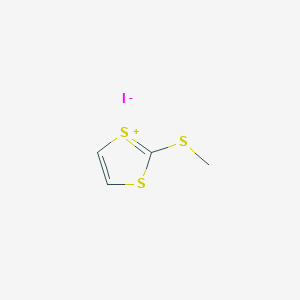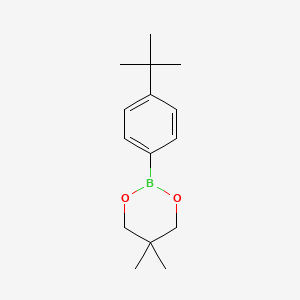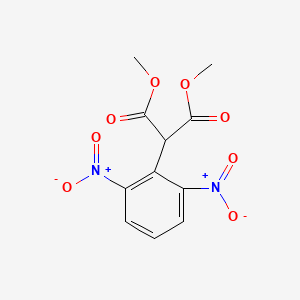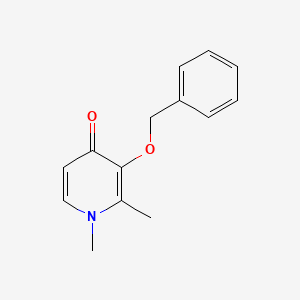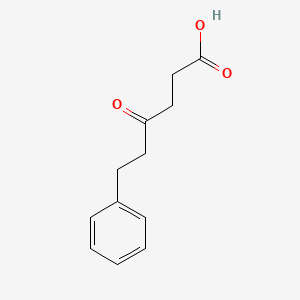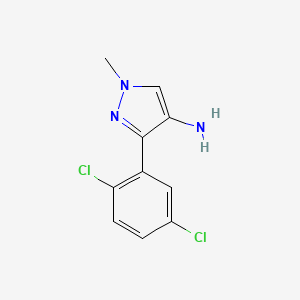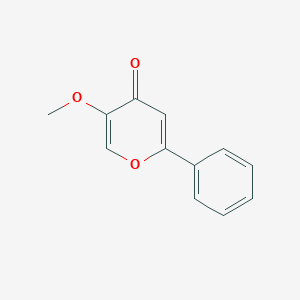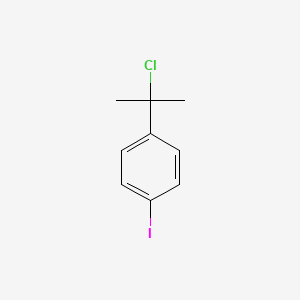
1-(2-chloropropan-2-yl)-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloropropan-2-yl)-4-iodobenzene is an organic compound with the molecular formula C9H10ClI. It is a derivative of benzene, where the benzene ring is substituted with a 1-chloro-1-methylethyl group and an iodine atom. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-chloropropan-2-yl)-4-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the following steps:
Chlorination: Benzene is first chlorinated to form 1-chloro-4-iodobenzene.
Alkylation: The chlorinated benzene is then subjected to Friedel-Crafts alkylation using isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the 1-chloro-1-methylethyl group.
Industrial Production Methods: Industrial production of 1-(1-chloro-1-methylethyl)-4-iodobenzene typically involves large-scale chlorination and alkylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chloropropan-2-yl)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The chlorine and iodine atoms can be reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of compounds like 1-(1-chloro-1-methylethyl)-4-cyanobenzene.
Oxidation: Formation of 1-(1-chloro-1-methylethyl)-4-iodobenzene alcohol or ketone derivatives.
Reduction: Formation of 1-(1-chloro-1-methylethyl)benzene.
Scientific Research Applications
1-(2-chloropropan-2-yl)-4-iodobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for potential pharmacological properties and as a building block for drug development.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Chemical Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(1-chloro-1-methylethyl)-4-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The chlorine and iodine atoms act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which stabilize the transition states and intermediates during reactions.
Comparison with Similar Compounds
1-Chloro-4-iodobenzene: Lacks the 1-methylethyl group, making it less sterically hindered and more reactive in certain substitution reactions.
1-(1-Chloro-1-methylethyl)benzene: Lacks the iodine atom, resulting in different reactivity and applications.
4-Iodo-1-methylethylbenzene:
Uniqueness: 1-(2-chloropropan-2-yl)-4-iodobenzene is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its combination of steric and electronic effects allows for selective reactions that are not possible with simpler benzene derivatives.
Properties
Molecular Formula |
C9H10ClI |
|---|---|
Molecular Weight |
280.53 g/mol |
IUPAC Name |
1-(2-chloropropan-2-yl)-4-iodobenzene |
InChI |
InChI=1S/C9H10ClI/c1-9(2,10)7-3-5-8(11)6-4-7/h3-6H,1-2H3 |
InChI Key |
JNOPKXRJHITHSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


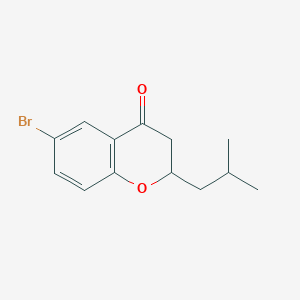
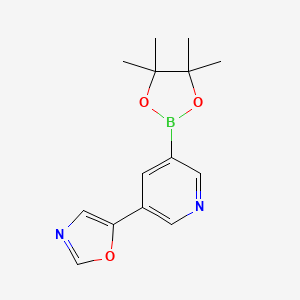
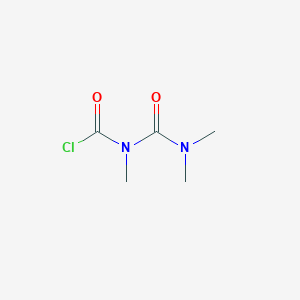
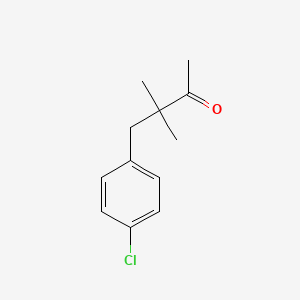
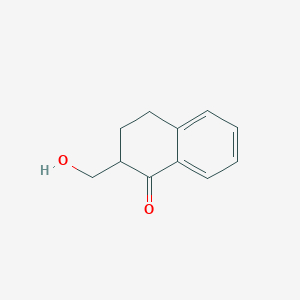
![1-[2-[(4-hydroxyphenyl)methyl]-1H-imidazol-5-yl]ethanone](/img/structure/B8640497.png)
![3-[(Dibenzylamino)oxy]propanoic acid](/img/structure/B8640500.png)
